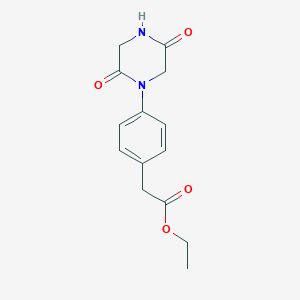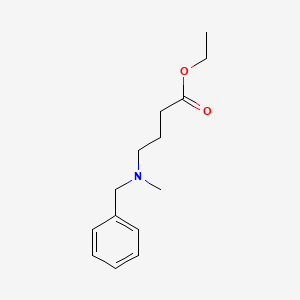
5-(Isobutylsulfonyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isobutylsulfonyl)picolinic acid is an organic compound with the molecular formula C10H13NO4S It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isobutylsulfonyl group attached to the picolinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylsulfonyl)picolinic acid typically involves the sulfonylation of picolinic acid. One common method is the reaction of picolinic acid with isobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isobutylsulfonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isobutylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Applications De Recherche Scientifique
5-(Isobutylsulfonyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Isobutylsulfonyl)picolinic acid involves its interaction with specific molecular targets. It has been shown to bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. Additionally, the compound can interfere with membrane fusion events, preventing the entry of viruses into host cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a pyridine carboxylic acid with various biological activities.
Nicotinic Acid: An isomer of picolinic acid, nicotinic acid has a carboxyl group at the 3-position instead of the 2-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-(Isobutylsulfonyl)picolinic acid is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
5-(2-methylpropylsulfonyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)8-3-4-9(10(12)13)11-5-8/h3-5,7H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHKBNBXHCECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CN=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076304.png)

![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B8076318.png)



![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)
![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)
![6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)
![7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine](/img/structure/B8076377.png)


